Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 2-chlorobenzyl chloride, is reacted with sodium azide to form 2-chlorobenzyl azide.
Cycloaddition Reaction: The 2-chlorobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the synthesis of polymers and materials with specific properties such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may inhibit the growth of microbial cells by targeting essential enzymes required for cell wall synthesis or DNA replication.
Comparison with Similar Compounds
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 4-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-methylphenyl)-1H-1,2,3-triazole-5-carboxylate
Uniqueness
The presence of the 2-chlorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it a valuable compound for the development of new drugs and materials.
Biological Activity
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-cyanoacetate under basic conditions, followed by cyclization to form the triazole ring. This method allows for the introduction of various substituents that can enhance biological activity.
Reaction Overview
-
Starting Materials :
- 2-Chlorophenyl hydrazine
- Ethyl 2-cyanoacetate
- Base (e.g., sodium ethoxide)
-
Reaction Conditions :
- Heat under reflux
- Solvent: Ethanol or similar polar solvent
-
Product Formation :
- This compound
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In a study evaluating various triazole derivatives, compounds with a chlorophenyl substituent exhibited significant activity against Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.195 | 6.25 (Ciprofloxacin) |
Escherichia coli | 0.195 | 0.391 (Ciprofloxacin) |
Acinetobacter baumannii | 12.5 | 25 (Ciprofloxacin) |
These results indicate that the compound is particularly effective against S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HT29 (colon cancer) | 1.61 ± 1.92 | <10 (Doxorubicin) |
Jurkat (T-cell leukemia) | 1.98 ± 1.22 | <10 (Doxorubicin) |
The structure-activity relationship indicates that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds .
The mechanism by which this compound exerts its biological effects is believed to involve interference with nucleic acid synthesis and disruption of cellular processes in target microorganisms and cancer cells.
Case Study: Antibacterial Efficacy
In a comparative study involving a series of triazole derivatives, this compound was found to be one of the most effective against multidrug-resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial activity .
Case Study: Anticancer Properties
A recent investigation into the anticancer properties of triazole compounds revealed that this compound exhibited significant growth inhibition in various cancer cell lines. The study employed molecular docking techniques to elucidate potential interactions with key proteins involved in cancer proliferation .
Properties
Molecular Formula |
C11H10ClN3O2 |
---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
ethyl 5-(2-chlorophenyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
MHPCFIVXEOJLRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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